molecular formula C10H9N3O2 B6423750 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid CAS No. 1780819-87-5

2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid

Cat. No.: B6423750
CAS No.: 1780819-87-5
M. Wt: 203.20 g/mol
InChI Key: RSZQSBFXJOZBGO-UHFFFAOYSA-N
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Description

2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-1H-imidazole with a suitable pyridazine derivative in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazo[1,2-b]pyridazine derivatives, including 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 75 µM .

Inhibition of Kinases

The compound has been identified as an inhibitor of adaptor associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis. AAK1 is highly expressed in the brain and heart, making it a target for neurological and cardiovascular therapies . The inhibition of AAK1 by compounds like this compound could lead to advancements in treating diseases related to synaptic vesicle recycling.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Antimicrobial Agents : Due to its effectiveness against specific bacterial strains, it could be developed into new antibiotics.
  • Neurological Disorders : As an AAK1 inhibitor, it may have potential in treating conditions that involve synaptic dysfunction.
  • Cancer Research : Heterocycles like this compound are often explored for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies and Research Findings

Several studies have documented the efficacy of imidazo[1,2-b]pyridazine derivatives in various biological assays:

StudyFindings
Study 1Showed significant antibacterial activity against E. coli and S. aureus with MIC values indicating strong potential as antimicrobial agents .
Study 2Investigated the inhibition of AAK1 by imidazo[1,2-b]pyridazine derivatives, suggesting therapeutic implications for neurological disorders .
Study 3Explored the synthesis of related compounds via Suzuki coupling, demonstrating the versatility of these heterocycles in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.

    Imidazo[1,2-c]pyrimidines: Another class of heterocycles with a similar core structure but different ring fusion patterns.

    Pyridazine derivatives: Compounds containing the pyridazine ring but with different substituents or additional fused rings.

Uniqueness

2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties.

Biological Activity

2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is a polycyclic aromatic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5N3O2C_7H_5N_3O_2. Its structure features an imidazo[1,2-b]pyridazine ring system with a carboxylic acid functional group and a cyclopropyl substituent. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds within the imidazo[1,2-b]pyridazine family exhibit various pharmacological activities, including:

  • Anti-inflammatory : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
  • Antimicrobial : Activity against a range of bacterial strains.
  • Anticancer : Cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX-2 inhibition; reduces edema in animal models
AntimicrobialDisruption of bacterial cell membrane integrity
AnticancerInduction of apoptosis in cancer cells (e.g., MCF-7, HCT-116)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • COX Inhibition : The compound has demonstrated significant inhibitory effects on COX-2 with an IC50 value comparable to established drugs like celecoxib. This inhibition leads to reduced prostaglandin synthesis, which is crucial in inflammatory responses.
  • Cytotoxicity in Cancer Cells : Studies have shown that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Recent studies have evaluated the cytotoxic effects of this compound on human cancer cell lines:

  • Cytotoxic Evaluation on MCF-7 Cells :
    • Method : MTS assay to determine cell viability.
    • Findings : Significant dose-dependent cytotoxicity observed with IC50 values indicating effective inhibition at low concentrations.
    • : Promising candidate for breast cancer treatment.
  • In Vivo Anti-inflammatory Study :
    • Model : Carrageenan-induced paw edema in rats.
    • Results : Reduction in edema percentage greater than that observed with standard anti-inflammatory drugs.
    • Implication : Potential for development as an anti-inflammatory agent.

Interaction Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins. These studies suggest that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.

Table 2: Binding Affinities from Molecular Docking Studies

Protein TargetBinding Affinity (kcal/mol)Reference
COX-2-9.5
CDK2-8.3
Bacterial Enzyme-7.8

Properties

IUPAC Name

2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-3-4-9-11-8(6-1-2-6)5-13(9)12-7/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZQSBFXJOZBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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